4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran: A Comprehensive Technical Guide to Its Chemical Properties and Synthetic Utility
4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran: A Comprehensive Technical Guide to Its Chemical Properties and Synthetic Utility
Executive Summary
In modern medicinal chemistry, the strategic selection of molecular building blocks is critical for navigating the complex landscape of drug discovery. 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran (CAS: 2068726-51-0) [1] is a highly functionalized, trifunctional scaffold designed to accelerate lead optimization. By integrating a tetrahydropyran (THP) core, a terminal alkyne, and a protected primary alcohol, this molecule offers unparalleled synthetic divergence. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for its application in advanced drug development.
Physicochemical Profiling & Data Presentation
Understanding the baseline properties of a building block is the first step in predicting its behavior in complex synthetic workflows. Table 1 summarizes the core quantitative data for this scaffold.
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| Chemical Name | 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran | Defines the exact substitution pattern. |
| CAS Number | 2068726-51-0[1] | Unique identifier for procurement and database indexing. |
| Molecular Formula | C₁₅H₁₈O₂ | Dictates exact mass for LC-MS validation. |
| Molecular Weight | 230.31 g/mol | Optimal low-molecular-weight fragment for FBDD. |
| Core Scaffold | Tetrahydro-2H-pyran (THP) | Serves as a bioisostere for cycloalkanes[2]. |
| Reactive Handles | Terminal Alkyne, Benzyl Ether | Enables orthogonal, chemoselective functionalization. |
Structural Logic & Causality in Experimental Choices
The architectural design of 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran is not arbitrary; it is engineered to solve specific developability problems in medicinal chemistry[3].
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The Tetrahydropyran (THP) Core: The THP ring is a rigid, oxygen-containing heterocycle widely deployed as a bioisostere for cyclohexane or piperidine rings[2][4]. Causality: Replacing a highly lipophilic carbocycle with a THP ring introduces a hydrogen bond acceptor (HBA) without adding a hydrogen bond donor (HBD). This subtle exchange lowers the LogP, improves aqueous solubility, and often enhances the metabolic stability of the final drug candidate[2].
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The Terminal Alkyne (-C≡CH): This moiety is a privileged handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5]. Causality: Alkynes are biologically inert (bioorthogonal), allowing them to survive complex biological milieus or harsh upstream synthetic steps before being "clicked" into a triazole linkage.
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The Benzyloxymethyl Group (-CH₂-O-Bn): The benzyl ether serves as a robust protecting group for the underlying primary alcohol[6]. Causality: Primary alcohols are highly nucleophilic and prone to oxidation. Masking the alcohol as a benzyl ether ensures it remains unreactive during strongly basic or nucleophilic transformations (e.g., Sonogashira couplings on the alkyne). It can be selectively cleaved later using catalytic hydrogenolysis or Lewis acids[6].
Mechanistic Pathways & Visualizations
The true value of this building block lies in its orthogonal reactivity. Below are the mechanistic pathways demonstrating how the molecule can be selectively manipulated.
Fig 1. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle for the THP-alkyne.
Fig 2. Divergent synthetic pathways demonstrating chemoselective transformations of the THP core.
Experimental Protocols & Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and the analytical markers required to confirm success.
Protocol A: CuAAC "Click" Ligation (Pathway A)
This protocol yields a 1,4-disubstituted 1,2,3-triazole while leaving the benzyl ether completely intact[5].
Step-by-Step Methodology:
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Solvent Preparation: Dissolve 1.0 eq of the THP-alkyne and 1.1 eq of the target organic azide in a 1:1 mixture of tert-butanol and water.
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Causality: The biphasic aqueous system stabilizes the Cu(I) intermediate, accelerates the reaction rate via the hydrophobic effect, and allows for easy product precipitation[5].
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Catalyst Assembly: Add 0.05 eq of CuSO₄·5H₂O followed immediately by 0.10 eq of Sodium Ascorbate.
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Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of the alkyne (Glaser coupling) that occurs if Cu(II) is left unreduced[5].
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Reaction Execution: Stir vigorously at room temperature for 12 hours.
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Self-Validation (Analytical Confirmation):
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LC-MS: Look for the exact mass of the product
. -
¹H NMR: The sharp terminal alkyne proton (~2.5 ppm) must disappear. A new, highly deshielded singlet corresponding to the triazole C5-proton will appear between 7.5–8.5 ppm.
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Protocol B: Chemoselective Benzyl Deprotection (Pathway C)
Standard hydrogenolysis (H₂, Pd/C) will reduce the alkyne to an alkane. To reveal the primary alcohol while preserving the alkyne, a Lewis acid-mediated cleavage is required[6].
Step-by-Step Methodology:
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Inert Atmosphere Setup: Dissolve the THP-alkyne in anhydrous dichloromethane (DCM) under a dry Argon atmosphere and cool to -78 °C using a dry ice/acetone bath.
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Lewis Acid Addition: Dropwise add 1.5 eq of Boron Trichloride (BCl₃) solution (1M in DCM).
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Causality: BCl₃ selectively coordinates to the benzyl ether oxygen, weakening the benzylic C-O bond. The chloride ion then attacks the benzylic carbon, cleaving the ether to yield the free alcohol and benzyl chloride, without interacting with the alkyne π-system[6].
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Quenching: After 2 hours, quench the reaction at -78 °C with a saturated aqueous solution of NaHCO₃, then allow it to warm to room temperature.
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Self-Validation (Analytical Confirmation):
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TLC: The product will be significantly more polar (lower Rf value) than the starting material and will stain strongly with KMnO₄ or CAM.
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¹H NMR: The benzylic -CH₂- protons (~4.5 ppm) and the aromatic multiplet (7.2–7.4 ppm) must completely disappear, while the terminal alkyne proton (~2.5 ppm) remains intact.
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Applications in Drug Development
The 4-((Benzyloxy)methyl)-4-ethynyltetrahydro-2H-pyran scaffold is highly prized in modern drug discovery for several strategic applications:
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PROTAC Linkerology: The terminal alkyne is an ideal attachment point for PEG-azide linkers used in Proteolysis Targeting Chimeras (PROTACs). The THP core provides necessary rigidity to the linker, preventing the PROTAC from collapsing on itself in solution, which enhances ternary complex formation.
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Amide Bond Bioisosterism: 1,2,3-triazoles generated from this alkyne are well-documented bioisosteres of trans-amide bonds[7]. They mimic the electronic properties and distance of an amide but are entirely resistant to proteolytic cleavage, vastly improving the in vivo half-life of peptide-like therapeutics[7].
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ADME Optimization: By utilizing the THP ring instead of a piperidine or cyclohexane ring, medicinal chemists can fine-tune the pKa and lipophilicity (LogD) of a molecule, directly addressing developability problems such as P-glycoprotein efflux or poor microsomal stability[2][3].
References
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Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
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PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepapers.
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BenchChem. (n.d.). A Comparative Guide to Bioisosteric Scaffolds in Medicinal Chemistry: Alternatives to Tetrahydro-4H-pyran-4-one. BenchChem.
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Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons.
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Kumari, S., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry (NIH PMC).
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. NIH PMC.
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BLD Pharmatech. (n.d.). Product Catalog: 4-((BENZYLOXY)METHYL)-4-ETHYNYLTETRAHYDRO-2H-PYRAN (CAS: 2068726-51-0).
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